An In-depth Technical Guide to the Physical Properties of 3-Ethylpentan-2-one

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

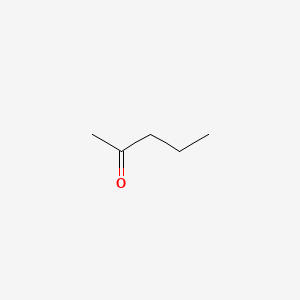

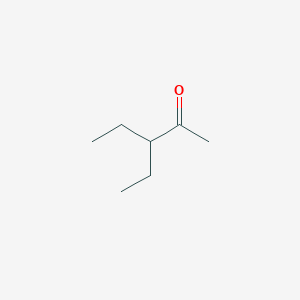

This technical guide provides a comprehensive overview of the key physical properties of 3-ethylpentan-2-one, a colorless liquid organic compound. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties

3-Ethylpentan-2-one, with the chemical formula C₇H₁₄O, is a ketone recognized for its utility as a solvent and as an intermediate in chemical synthesis.[1][2] An accurate understanding of its physical properties is essential for its application in various scientific and industrial fields.

Quantitative Data Summary

The physical properties of 3-ethylpentan-2-one are summarized in the table below. These values represent a compilation of data from multiple sources to ensure accuracy and reliability.

| Property | Value | Units |

| Molecular Weight | 114.19 | g/mol |

| Boiling Point | 138.8 | °C at 760 mmHg |

| Melting Point | -37 to -46.2 | °C (estimate) |

| Density | 0.806 - 0.817 | g/cm³ at 20°C |

| Refractive Index | 1.401 - 1.405 | at 20°C |

| Flash Point | 31 | °C |

| Vapor Pressure | 6.62 | mmHg at 25°C |

| Solubility | Slightly soluble in water, soluble in most organic solvents.[1][2] | - |

Data compiled from sources:[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 3-ethylpentan-2-one.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method [11]

-

Sample Preparation: A small amount of 3-ethylpentan-2-one (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[11]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube.[11]

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[11]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is filled with 3-ethylpentan-2-one, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed.

-

Volume Calibration: The process is repeated with a reference liquid of known density (e.g., deionized water) at the same temperature to accurately determine the volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid)

Alternatively, a simpler method involves weighing a known volume of the liquid measured with a graduated cylinder, although this is less precise.[12][13][14][15]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a dimensionless number that depends on the temperature and the wavelength of light used.[16]

Methodology: Abbe Refractometer [17]

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 3-ethylpentan-2-one are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[16]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid sample like 3-ethylpentan-2-one.

Caption: Workflow for determining the physical properties of 3-ethylpentan-2-one.

References

- 1. chembk.com [chembk.com]

- 2. Buy 3-Ethylpentan-2-one | 6137-03-7 [smolecule.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-ethylpentan-2-one | 6137-03-7 [chemnet.com]

- 6. 3-ethyl-2-pentanone, 6137-03-7 [thegoodscentscompany.com]

- 7. 3-ethyl-2-pentanone [stenutz.eu]

- 8. 2-Pentanone, 3-ethyl- | C7H14O | CID 80224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Pentanone, 3-ethyl- [webbook.nist.gov]

- 10. chemscene.com [chemscene.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. homesciencetools.com [homesciencetools.com]

- 14. youtube.com [youtube.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. athabascau.ca [athabascau.ca]

- 17. pubs.aip.org [pubs.aip.org]